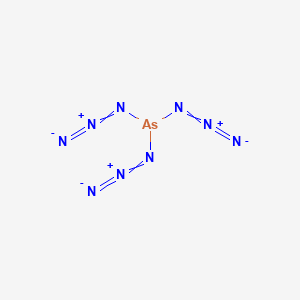
1-Butyl-4,4'-bipyridin-1-ium diiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butyl-4,4’-bipyridin-1-ium diiodide is a chemical compound that belongs to the family of bipyridinium salts. These compounds are known for their unique electrochemical properties and have been extensively studied for their potential applications in various fields, including chemistry, biology, and materials science. The compound is characterized by the presence of a butyl group attached to the nitrogen atom of the bipyridinium core, with two iodide ions serving as counterions.
Preparation Methods
The synthesis of 1-Butyl-4,4’-bipyridin-1-ium diiodide typically involves the reaction of 4,4’-bipyridine with butyl iodide in an acetone solution. The reaction mixture is stirred under an inert atmosphere, such as argon, at elevated temperatures (around 50°C) for several hours. The resulting solution is then slowly cooled to room temperature, leading to the formation of bright red block-shaped crystals of the desired product . This method yields high-quality crystals with a good yield (approximately 76%).
Chemical Reactions Analysis
1-Butyl-4,4’-bipyridin-1-ium diiodide undergoes various chemical reactions, including:
Oxidation and Reduction: The bipyridinium core can undergo reversible one- and two-electron reductions, which are accompanied by significant changes in the UV-vis absorption spectra.
Substitution Reactions: The butyl group attached to the nitrogen atom can be substituted with other alkyl or aryl groups under appropriate conditions.
Complex Formation: The compound can form complexes with various metal ions, which can further enhance its electrochemical properties.
Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Butyl-4,4’-bipyridin-1-ium diiodide has several scientific research applications:
Electrochromic Devices: Due to its reversible redox properties, the compound is used in the development of electrochromic devices, which change color upon the application of an electric potential.
Molecular Switches: The compound’s ability to undergo reversible redox reactions makes it suitable for use in molecular switches and other nanoscale devices.
Supramolecular Chemistry: The bipyridinium core is a key building block in the construction of supramolecular complexes, which have applications in areas such as drug delivery and molecular recognition.
Mechanism of Action
The mechanism of action of 1-Butyl-4,4’-bipyridin-1-ium diiodide is primarily based on its electrochemical properties. The compound can undergo reversible redox reactions, which involve the transfer of electrons to and from the bipyridinium core. These redox processes are accompanied by changes in the electronic absorption spectra, which can be harnessed for various applications, such as electrochromic devices and molecular switches . The molecular targets and pathways involved in these processes are primarily related to the electronic structure of the bipyridinium core and its interactions with other molecules or ions.
Comparison with Similar Compounds
1-Butyl-4,4’-bipyridin-1-ium diiodide can be compared with other bipyridinium salts, such as:
1,1’-Dimethyl-4,4’-bipyridinium diiodide: Similar in structure but with methyl groups instead of butyl groups.
1,1’-Diethyl-4,4’-bipyridinium diiodide: Contains ethyl groups instead of butyl groups.
1,1’-Diphenyl-4,4’-bipyridinium diiodide: Features phenyl groups, which significantly alter its electrochemical properties.
The uniqueness of 1-Butyl-4,4’-bipyridin-1-ium diiodide lies in its specific electrochemical behavior and the ability to form well-ordered organic bimolecular layers in its crystal structure .
Properties
CAS No. |
200701-28-6 |
|---|---|
Molecular Formula |
C14H18I2N2 |
Molecular Weight |
468.11 g/mol |
IUPAC Name |
1-butyl-4-pyridin-1-ium-4-ylpyridin-1-ium;diiodide |
InChI |
InChI=1S/C14H17N2.2HI/c1-2-3-10-16-11-6-14(7-12-16)13-4-8-15-9-5-13;;/h4-9,11-12H,2-3,10H2,1H3;2*1H/q+1;;/p-1 |
InChI Key |
SVTNEASKBUXTSY-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[N+]1=CC=C(C=C1)C2=CC=[NH+]C=C2.[I-].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methanone, 3-furanyl[5-methoxy-2-(1-methylethenyl)phenyl]-](/img/structure/B12562910.png)

![N-[3-(Triethoxysilyl)propyl]-9H-carbazole-9-carboxamide](/img/structure/B12562922.png)

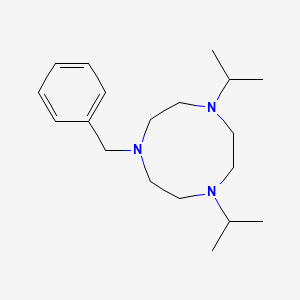
![1,3-Benzodioxole, 5-[(1R)-1-isocyanatobutyl]-](/img/structure/B12562935.png)
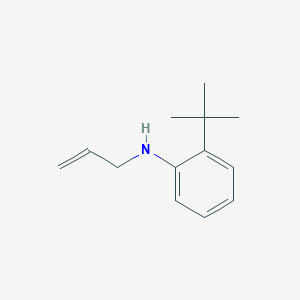
![4-Chloro-2-[(2-ethoxyphenyl)methyl]naphthalen-1-ol](/img/structure/B12562942.png)
![3,3',5,5'-Tetrakis[(2-hydroxyphenyl)methyl][1,1'-biphenyl]-4,4'-diol](/img/structure/B12562945.png)
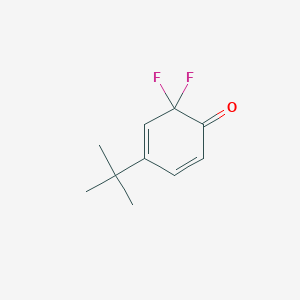
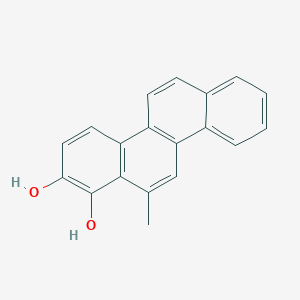
![Phosphonium, triphenyl[3-(phenylseleno)propyl]-, iodide](/img/structure/B12562964.png)
